molecular formula C21H22ClN3O3S2 B2582365 (E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 850911-19-2

(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2582365
CAS No.: 850911-19-2
M. Wt: 464
InChI Key: JXIFXKXLLAWNBA-XTQSDGFTSA-N
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Description

(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a recognized potent and selective ATP-competitive inhibitor of Death-Associated Protein Kinase 1 (DAPK1) source . This compound has been demonstrated to inhibit DAPK1 with an IC50 value in the low nanomolar range, exhibiting significant selectivity over other kinases, which makes it an invaluable pharmacological tool for dissecting DAPK1's function in various cell death pathways source . DAPK1 is a critical calcium/calmodulin-regulated serine/threonine kinase that acts as a positive mediator of programmed cell death and is implicated in diverse pathological processes including neurodegenerative diseases, stroke, and cancer. Researchers utilize this inhibitor to explore the role of DAPK1 in apoptotic and autophagic signaling cascades, its contribution to neuronal loss following ischemic injury, and its complex tumor-suppressive functions. The high potency and selectivity of this compound enable precise interrogation of DAPK1-driven mechanisms, facilitating the development of novel therapeutic strategies for conditions where DAPK1 dysregulation is a key factor.

Properties

IUPAC Name

N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3S2/c1-14-6-3-4-13-25(14)30(27,28)16-11-9-15(10-12-16)20(26)23-21-24(2)19-17(22)7-5-8-18(19)29-21/h5,7-12,14H,3-4,6,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIFXKXLLAWNBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. Its unique structural features, including a benzothiazole core and a sulfonamide moiety, suggest various mechanisms of action that could be exploited for therapeutic purposes.

Chemical Structure

The compound's structure can be represented as follows:

C18H20ClN3OS\text{C}_{18}\text{H}_{20}\text{ClN}_3\text{OS}

This structure includes:

  • A benzothiazole ring, which is known for its biological activity.
  • A sulfonamide group, which is often associated with antibacterial and antiviral properties.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial effects
  • Anticancer properties
  • Antiviral activity

Antimicrobial Activity

Studies have shown that derivatives of benzothiazole possess significant antimicrobial properties. For example, compounds similar to this compound have been tested against various bacterial strains. The mechanism often involves the inhibition of bacterial enzymes or disruption of cell wall synthesis.

Anticancer Properties

Benzothiazole derivatives have been explored as potential anticancer agents. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. A study highlighted the effectiveness of similar compounds in reducing cell viability in various cancer cell lines, suggesting that the target mechanisms may involve interference with DNA synthesis or modulation of signaling pathways related to cell proliferation.

Antiviral Activity

The antiviral potential of this class of compounds has also been investigated. Similar benzothiazole derivatives have demonstrated activity against viruses by inhibiting viral replication or enhancing host immune responses. For instance, studies on related compounds have shown their ability to increase intracellular levels of antiviral proteins, which play crucial roles in inhibiting viral replication.

Case Studies and Research Findings

StudyFindings
Antimicrobial Testing A derivative exhibited an MIC (Minimum Inhibitory Concentration) of 5 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Activity In vitro studies showed that a similar compound reduced cell viability in MCF-7 breast cancer cells by 70% at 10 µM concentration .
Antiviral Mechanism Investigation revealed that related benzothiazole derivatives increased intracellular levels of APOBEC3G, enhancing their antiviral effects against HBV .

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial survival or cancer cell proliferation.
  • DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, disrupting replication processes.
  • Immune Modulation : By enhancing the expression of antiviral proteins, the compound may bolster the host's immune response against infections.

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfonamide Analogues

Compound Sulfonamide Substituent Core Structure LogP* (Predicted)
Target Compound 2-Methylpiperidine Benzo[d]thiazole 3.2
PubChem Analogue Pyrrolidine Benzo[d]thiazole 2.8
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide Phenyl Thiazolidinedione 2.5

*LogP values estimated via QSAR models .

Benzo[d]thiazole Derivatives with Varied Substituents

4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine

  • Key differences: Replaces the sulfonamide group with a dimethylamino-benzylidene moiety.

N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine

  • Key differences : Utilizes a triazole core instead of benzo[d]thiazole and incorporates a trimethoxyphenyl group.
  • Functional impact : The triazole core may confer improved metabolic stability, while trimethoxyphenyl enhances π-π stacking interactions with aromatic residues in target proteins.

Spectroscopic Data Comparison

1H-NMR Signatures :

  • Target Compound : Benzo[d]thiazole protons appear as doublets at δ 7.8–8.1 ppm, while the 2-methylpiperidine methyl group resonates at δ 1.2–1.4 ppm .
  • PubChem Analogue : Pyrrolidine protons show multiplet signals at δ 3.0–3.5 ppm, distinct from the 2-methylpiperidine’s downfield shifts.

13C-NMR :

  • The sulfonamide sulfur-linked carbon in the target compound appears at δ 125–130 ppm, consistent with related sulfonamides .

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